molecular formula C9H11BrN2O B13319692 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole

3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole

Cat. No.: B13319692
M. Wt: 243.10 g/mol
InChI Key: NEFWYDZDVIPDSL-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 3, a 3,6-dihydro-2H-pyran-4-yl group at position 5, and a methyl group at position 1 of the pyrazole ring.

Preparation Methods

The synthesis of 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor pyrazole compound, followed by the introduction of the 3,6-dihydro-2H-pyran-4-yl group through a substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.

    Substitution: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.

    Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the 3,6-dihydro-2H-pyran-4-yl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    3-Bromo-1-methyl-1H-pyrazole: Lacks the 3,6-dihydro-2H-pyran-4-yl group, which may result in different chemical reactivity and biological activity.

    5-(3,6-Dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole: Lacks the bromine atom, which can affect its ability to undergo substitution reactions.

    3-Bromo-5-(2H-pyran-4-yl)-1-methyl-1H-pyrazole: Contains a different pyran group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methylpyrazole

InChI

InChI=1S/C9H11BrN2O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h2,6H,3-5H2,1H3

InChI Key

NEFWYDZDVIPDSL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)C2=CCOCC2

Origin of Product

United States

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